3-{[(1-Ethyl-1H-pyrazol-4-yl)oxy]methyl}benzonitrile
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Overview
Description
3-{[(1-Ethyl-1H-pyrazol-4-yl)oxy]methyl}benzonitrile is an organic compound that features a pyrazole ring attached to a benzonitrile moiety via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1-Ethyl-1H-pyrazol-4-yl)oxy]methyl}benzonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.
Ether Formation: The pyrazole derivative is then reacted with a suitable benzyl halide under basic conditions to form the ether linkage.
Nitrile Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(1-Ethyl-1H-pyrazol-4-yl)oxy]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium cyanide (NaCN) for nucleophilic substitution or halogens for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-{[(1-Ethyl-1H-pyrazol-4-yl)oxy]methyl}benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 3-{[(1-Ethyl-1H-pyrazol-4-yl)oxy]methyl}benzonitrile involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The nitrile group may also play a role in binding to active sites or influencing the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(1-Methyl-1H-pyrazol-4-yl)oxy]methyl}benzonitrile
- 3-{[(1-Phenyl-1H-pyrazol-4-yl)oxy]methyl}benzonitrile
- 3-{[(1-Benzyl-1H-pyrazol-4-yl)oxy]methyl}benzonitrile
Uniqueness
3-{[(1-Ethyl-1H-pyrazol-4-yl)oxy]methyl}benzonitrile is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its reactivity and binding properties compared to other similar compounds. This structural variation can lead to differences in biological activity and chemical behavior .
Properties
IUPAC Name |
3-[(1-ethylpyrazol-4-yl)oxymethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-2-16-9-13(8-15-16)17-10-12-5-3-4-11(6-12)7-14/h3-6,8-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZUUKJAFYZNAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)OCC2=CC(=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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